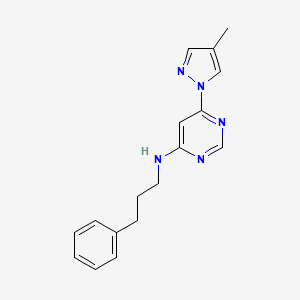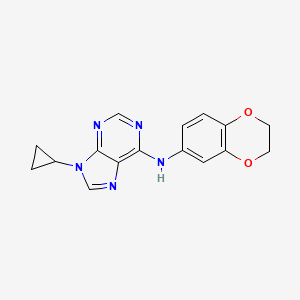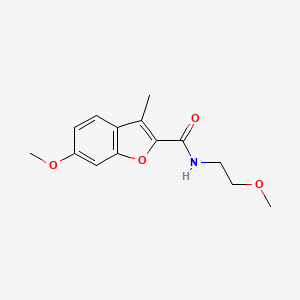
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine, also known as 4-methyl-1H-pyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine, is a novel synthetic compound with several potential applications in scientific research. It has been studied for its potential to act as a catalyst for organic reactions, as well as its potential to act as a bioactive compound in cell cultures and animal models. In
科学的研究の応用
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful catalyst for organic reactions, such as the synthesis of indoles, and has been studied for its potential to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation. Additionally, it has been studied for its potential to act as a bioactive compound in cell cultures and animal models.
作用機序
The mechanism of action of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to act as a bioactive compound in cell cultures and animal models, likely due to its ability to interact with various receptors and enzymes.
Biochemical and Physiological Effects
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential biochemical and physiological effects. In cell culture studies, it has been found to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to have a variety of effects on animal models, including changes in behavior, metabolism, and immune system activity.
実験室実験の利点と制限
The use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine in scientific research has several advantages. It is a cost-effective and efficient compound to synthesize, and it has a wide range of potential applications. Additionally, it is a relatively safe compound to work with in the laboratory setting, as it is not highly toxic. However, there are some limitations to working with this compound. It is not yet fully understood how it works in the body, and further research is needed to better understand its mechanism of action. Additionally, it is not yet known if it has any adverse effects on humans or animals.
将来の方向性
The potential future directions for 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine are vast. Further research is needed to better understand its mechanism of action and to determine if it has any adverse effects on humans or animals. Additionally, further research is needed to explore its potential applications in the pharmaceutical and agricultural industries. Finally, further research is needed to explore its potential to act as a catalyst for organic reactions.
合成法
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine can be synthesized from a combination of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-acetyl chloride and 3-phenylpropylpyrimidine-4-amine in the presence of a base, such as potassium carbonate. The reaction proceeds via a nucleophilic substitution of the acetyl chloride with the amine, resulting in the formation of the desired compound. This method has been found to be efficient and cost-effective, with a yield of up to 95%.
特性
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-11-21-22(12-14)17-10-16(19-13-20-17)18-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMBQCTYFMUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443582.png)


![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6443613.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443636.png)
![9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443648.png)